molecular formula C22H30N4S B2636996 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea CAS No. 868228-56-2

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea

Cat. No.: B2636996
CAS No.: 868228-56-2
M. Wt: 382.57
InChI Key: UIIRGULKCJQLCM-UHFFFAOYSA-N
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Description

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea is a complex organic compound that features a piperazine ring, a phenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea typically involves the reaction of 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine with o-tolyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The piperazine ring and phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets. The piperazine ring and thiourea moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-amine
  • o-Tolyl isothiocyanate
  • Thiourea derivatives

Uniqueness

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-(o-tolyl)thiourea is unique due to its combination of a piperazine ring, phenyl group, and thiourea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4S/c1-17-9-7-8-12-20(17)24-22(27)23-18(2)21(19-10-5-4-6-11-19)26-15-13-25(3)14-16-26/h4-12,18,21H,13-16H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIRGULKCJQLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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